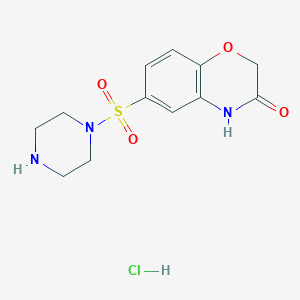

6-(piperazine-1-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(piperazine-1-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Métodos De Preparación

The synthesis of 6-(piperazine-1-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride involves several steps. One common synthetic route includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using specific catalysts or solvents.

Análisis De Reacciones Químicas

6-(piperazine-1-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride undergoes various chemical reactions, including:

Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Aza-Michael Addition: This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound, forming a new carbon-nitrogen bond.

Common reagents used in these reactions include bases, oxidizing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

6-(piperazine-1-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 6-(piperazine-1-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride involves its interaction with specific molecular targets. For example, in the context of anti-HIV activity, it may inhibit viral replication by binding to viral enzymes or proteins . The exact pathways and molecular targets can vary depending on the specific application and biological system.

Comparación Con Compuestos Similares

6-(piperazine-1-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride can be compared with other piperazine derivatives, such as:

Imatinib: A tyrosine kinase inhibitor used in cancer treatment.

Sildenafil: A phosphodiesterase inhibitor used for erectile dysfunction.

Other Piperazine Derivatives: These include compounds with antihistamine, anticancer, antimicrobial, and antioxidant properties.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.

Actividad Biológica

6-(Piperazine-1-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

The chemical formula for this compound is C12H17ClN2O4S with a molecular weight of 320.8 g/mol. Its structure includes a piperazine ring and a benzoxazine moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₁₇ClN₂O₄S |

| Molecular Weight | 320.8 g/mol |

| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine; hydrochloride |

| Appearance | Powder |

Anticancer Properties

Research indicates that derivatives of benzoxazines exhibit anticancer activity. A study found that modifications to the benzoxazine structure can enhance cytotoxicity against various cancer cell lines. The compound's ability to inhibit cell proliferation has been attributed to its interaction with key cellular pathways involved in cancer progression .

Antimicrobial Activity

The compound has shown promising antimicrobial effects against both bacterial and fungal strains. A review highlighted the broad spectrum of activity exhibited by benzoxazine derivatives, including inhibition of pathogenic fungi and bacteria. This suggests potential applications in treating infections caused by resistant strains .

Inhibition of Enzymes

This compound has been identified as a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases such as diabetes. The compound demonstrated an IC50 value of 0.7 μM in inhibiting this enzyme, indicating its potential as a therapeutic agent for metabolic disorders .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : By selectively inhibiting enzymes like 11β-HSD1, it alters metabolic pathways that may benefit conditions like obesity and diabetes.

- Cell Cycle Arrest : Studies suggest that the compound can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Antioxidant Activity : Some derivatives have shown antioxidant properties that protect cells from oxidative stress.

Case Studies

- Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that modifications on the benzoxazine scaffold led to enhanced anticancer properties against breast cancer cell lines .

- Antimicrobial Efficacy : Another research article demonstrated that certain derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Candida albicans .

- Metabolic Disease Treatment : Inhibitory effects on 11β-HSD1 were explored in a clinical setting, showcasing improvements in insulin sensitivity among treated subjects .

Propiedades

IUPAC Name |

6-piperazin-1-ylsulfonyl-4H-1,4-benzoxazin-3-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4S.ClH/c16-12-8-19-11-2-1-9(7-10(11)14-12)20(17,18)15-5-3-13-4-6-15;/h1-2,7,13H,3-6,8H2,(H,14,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXAYLNDJLHTFQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC3=C(C=C2)OCC(=O)N3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.